Sophoraflavanona B

Descripción general

Descripción

Sophoraflavanone B (SPF-B) is a prenylated flavonoid that can be isolated from the roots of Desmodium caudatum. It has been studied for its antimicrobial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA), a multidrug-resistant pathogen responsible for various hospital- and community-acquired infections .

Synthesis Analysis

While the provided papers do not detail the synthesis of Sophoraflavanone B, they do mention its isolation from natural sources such as the roots of Desmodium caudatum and Sophora flavescens. The efficient production and capture of related compounds, such as sophoraflavanone G, have been achieved by adding cork tissue to cell suspension cultures of Sophora flavescens, which suggests a potential method for the production of Sophoraflavanone B .

Molecular Structure Analysis

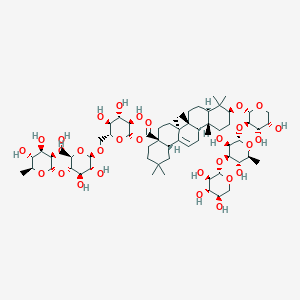

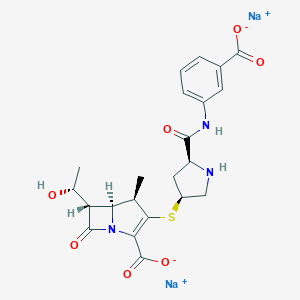

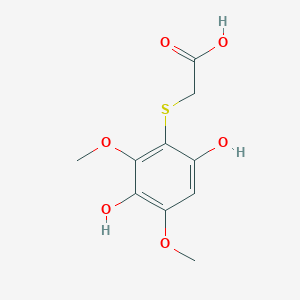

Sophoraflavanone B is a flavanone with a prenyl group, which is a common feature in the structure of flavonoids isolated from the genus Sophora. The presence of this prenyl group is thought to enhance the compound's biological activity. The molecular structure of Sophoraflavanone B is closely related to other flavonoids isolated from Sophora species, such as sophoflavanones A and B, which feature an unusual pyran ring .

Chemical Reactions Analysis

The papers do not provide specific chemical reactions involving Sophoraflavanone B. However, the flavonoid's activity against MRSA suggests that it interacts with bacterial cell components, such as peptidoglycan, which is supported by the observation of direct binding of SPF-B with peptidoglycan derived from S. aureus .

Physical and Chemical Properties Analysis

Sophoraflavanone B's physical and chemical properties, such as solubility, melting point, and stability, are not explicitly discussed in the provided papers. However, its minimum inhibitory concentration (MIC) against MRSA has been determined to be in the range of 15.6-31.25 µg/mL, indicating its potent antimicrobial activity . The compound's ability to bind directly to bacterial peptidoglycan suggests that it possesses a certain degree of lipophilicity, which may facilitate its interaction with the bacterial cell membrane .

Aplicaciones Científicas De Investigación

Actividad Estrogénica

Sophoraflavanona B, también conocida como 8-isopentenilnaringenina, se ha encontrado que exhibe actividad estrogénica . Este compuesto se caracteriza por el grupo lavandulilo en la posición 8 del anillo A, pero tiene variaciones en el grupo hidroxilo en las posiciones 3 (anillo C), 5 (anillo A) y 4’ (anillo B) . Las actividades estrogénicas probablemente estaban siendo mediadas por los receptores de estrógenos .

Propiedades Antiinflamatorias

Se ha demostrado que this compound tiene propiedades antiinflamatorias . En un estudio, se encontró que reduce significativamente la hiperreactividad de las vías respiratorias, la infiltración de eosinófilos, la hiperplasia de células caliciformes y la inflamación de las vías respiratorias en los pulmones de ratones asmáticos .

Propiedades Bioactivas Antitumorales

Se ha encontrado que este compuesto tiene propiedades bioactivas antitumorales . Se demostró que promueve la apoptosis en células de cáncer de mama humano y células leucémicas .

Inhibición de CDCP1

Se ha encontrado que 8-isopentenilnaringenina inhibe CDCP1, una proteína que contribuye a la resistencia al inhibidor de la tirosina quinasa (TKI) del receptor del factor de crecimiento epidérmico (EGFR) . Esta inhibición sinergiza con los inhibidores del EGFR en el tratamiento del cáncer de pulmón .

Fitoestrógeno

Mecanismo De Acción

Sophoraflavanone B, also known as 8-isopentenylnaringenin, is a prenylflavonoid phytoestrogen . It has been reported to be the most estrogenic phytoestrogen known .

Target of Action

The compound is equipotent at the two forms of estrogen receptors, ERα and ERβ . It acts as a full agonist of ERα . It also targets CUB domain-containing protein 1 (CDCP1), which contributes to epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) resistance by regulating EGFR signaling pathways .

Mode of Action

8-isopentenylnaringenin interacts with its targets, leading to a variety of changes. It binds to and activates ERα more times than it does to ERβ . Its effects are similar to those of estradiol, but it is considerably less potent in comparison . When it targets CDCP1, it reduces CDCP1 protein levels and malignant features .

Biochemical Pathways

The compound affects several biochemical pathways. It inhibits the phosphorylation and degradation of IκBα as well as the subsequent p65 translocation to dampen NF-κB activity . It also inhibits JNK phosphorylation to suppress AP-1’s transcriptional activity . In EGFR TKI-resistant lung cancer cells, the combination of 8-isopentenylnaringenin and TKI synergistically reduces cell malignance, inhibits downstream EGFR pathway signaling, and exerts additive effects on cell death .

Result of Action

The molecular and cellular effects of 8-isopentenylnaringenin’s action are diverse. It has been shown to preserve bone density , reduce hot flashes , induce the secretion of prolactin, and increase other estrogenic responses . It also adversely affects male sperm . In EGFR TKI-resistant lung cancer cells, the combination of 8-isopentenylnaringenin and TKI synergistically reduces cell malignance and exerts additive effects on cell death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 8-isopentenylnaringenin. For example, the compound is found in hops (Humulus lupulus) and in beer, and is responsible for the estrogenic effects of the former . It can be produced from isoxanthohumol in fungal cells cultures , and by flora in the human intestine .

Direcciones Futuras

Sophoraflavanone B, along with other phytochemicals, represents a valuable source of bioactive compounds with potent antimicrobial activities . Future research could focus on understanding its mode of action, optimizing formulations, assessing safety, and exploring its potential in food preservation and other applications .

Propiedades

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O5/c1-11(2)3-8-14-15(22)9-16(23)19-17(24)10-18(25-20(14)19)12-4-6-13(21)7-5-12/h3-7,9,18,21-23H,8,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPEPZZAVFJPLNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC=C(C=C3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00333502 | |

| Record name | 8-Isopentenylnaringenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00333502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

68682-02-0 | |

| Record name | 2,3-Dihydro-5,7-dihydroxy-2-(4-hydroxyphenyl)-8-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68682-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Isopentenylnaringenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00333502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-Chlorophenyl)sulfanyl]propan-2-one](/img/structure/B138143.png)